molecular formula C5H11BrO4 B12948613 (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol

(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol

Cat. No.: B12948613
M. Wt: 215.04 g/mol
InChI Key: XYWBUTVJQGOAGJ-MROZADKFSA-N
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Description

(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is an organic compound characterized by a bromine atom attached to the fifth carbon of a pentane backbone, which also contains four hydroxyl groups on the first, second, third, and fourth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol typically involves the following steps:

    Starting Material: The synthesis often begins with a pentane derivative that has protected hydroxyl groups.

    Bromination: The bromine atom is introduced via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Deprotection: The protected hydroxyl groups are then deprotected to yield the final tetraol product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and deprotection processes, optimized for yield and purity. These methods would use continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a pentane-1,2,3,4-tetraol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, to form pentane-1,2,3,4,5-pentol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.

Major Products

    Oxidation: Products include pentane-1,2,3,4-tetraone or pentane-1,2,3,4-tetraacid.

    Reduction: The major product is pentane-1,2,3,4-tetraol.

    Substitution: Products include pentane-1,2,3,4,5-pentol or other substituted pentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or anticancer activities.

Industry

Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol exerts its effects depends on its specific application. In chemical reactions, the bromine atom and hydroxyl groups are key reactive sites. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol: Similar structure but with a chlorine atom instead of bromine.

    (2S,3S,4S)-5-Iodopentane-1,2,3,4-tetraol: Similar structure but with an iodine atom instead of bromine.

    Pentane-1,2,3,4,5-pentol: Similar structure but with an additional hydroxyl group instead of a halogen atom.

Uniqueness

(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens or hydroxyl groups. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

Molecular Formula

C5H11BrO4

Molecular Weight

215.04 g/mol

IUPAC Name

(2S,3S,4S)-5-bromopentane-1,2,3,4-tetrol

InChI

InChI=1S/C5H11BrO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2H2/t3-,4+,5-/m1/s1

InChI Key

XYWBUTVJQGOAGJ-MROZADKFSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](CBr)O)O)O)O

Canonical SMILES

C(C(C(C(CBr)O)O)O)O

Origin of Product

United States

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